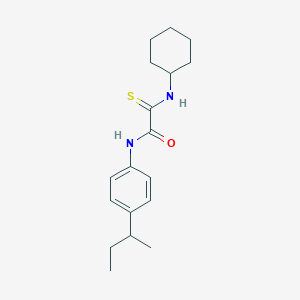

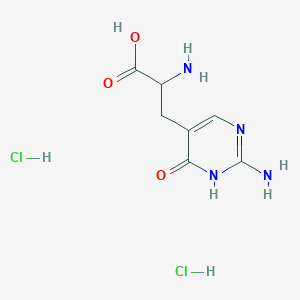

2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

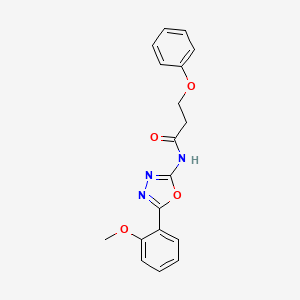

The compound “2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives . The IUPAC name for this compound is 2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains two amino groups and a propanoic acid group .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 240.09 . The IUPAC name is 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride and it has an InChI key of HIYXKMYRENHAOP-UHFFFAOYSA-N .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride is the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . The compound has been reported to have effective antitumor activity against various human tumors, which is associated with the level of HIF-1α in tumor xenografts .

Mode of Action

The compound inhibits the protein level and transactivation of HIF-1α in various cancer cell lines .

Biochemical Pathways

The compound acts on multiple levels to inhibit HIF-1α. It reduces the level of HIF-1α mRNA and inhibits translation, as determined by 35S labeling experiments and reporter gene assays using the 5’ untranslated region of HIF-1α . In addition, the compound also inhibits HIF-1α deubiquitination to a lesser extent, leading to an increase in polyubiquitinated HIF-1α levels .

Result of Action

The compound’s action results in the inhibition of HIF-1α at multiple levels, which together or individually may contribute to its antitumor activity against tumors expressing HIF-1α . By inhibiting HIF-1α, the compound can potentially suppress tumor growth and proliferation, as HIF-1α is known to play a key role in promoting angiogenesis and cell survival under hypoxic conditions.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the level of oxygen in the tumor microenvironment can affect the compound’s ability to inhibit HIF-1α, as the inhibition occurs in both normoxia and hypoxia . Other factors such as pH, temperature, and the presence of other biochemical substances in the environment may also influence the compound’s action.

Propriétés

IUPAC Name |

2-amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.2ClH/c8-4(6(13)14)1-3-2-10-7(9)11-5(3)12;;/h2,4H,1,8H2,(H,13,14)(H3,9,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJUSKKTWUCFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)

![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2539747.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)